Cas no 1932413-17-6 (Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate)

Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate
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- インチ: 1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
- InChIKey: MXJROZHGXBUKBW-JGVFFNPUSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@H](C)[C@H](F)C1
計算された属性
- 精确分子量: 203.13215698g/mol
- 同位素质量: 203.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.1
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM513012-1g |
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate |
1932413-17-6 | 97% | 1g |
$1319 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446029-1g |
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate |
1932413-17-6 | 97% | 1g |
¥9128.0 | 2023-03-12 |
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylateに関する追加情報
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate (CAS No. 1932413-17-6): A Comprehensive Overview
Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate, with the CAS number 1932413-17-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class, a heterocyclic structure that is widely recognized for its role in medicinal chemistry due to its versatile biological activity and synthetic potential.
The molecular structure of Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate features a pyrrolidine ring substituted with a fluoro group at the 3-position, a methyl group at the 4-position, and tert-butyl groups at the 1-position. This specific arrangement of substituents contributes to its unique chemical properties and biological interactions. The presence of the fluoro group, in particular, is noteworthy as fluorine-containing compounds are often employed in drug design due to their enhanced metabolic stability and binding affinity.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The pyrrolidine scaffold has been extensively explored for its potential in modulating various pharmacological targets, including enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. The stereochemistry of Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate, with its specific configuration at the 3S and 4S positions, plays a crucial role in determining its biological activity and selectivity.
One of the most compelling aspects of this compound is its potential application in the development of next-generation pharmaceuticals. The combination of the fluoro group and the tert-butyl substituents enhances the compound's solubility and bioavailability, making it an attractive candidate for further investigation. Additionally, the chiral center at the 1-position allows for the possibility of developing enantiomerically pure forms, which can significantly improve therapeutic efficacy while minimizing side effects.
Recent studies have highlighted the importance of fluorinated pyrrolidines in medicinal chemistry. For instance, fluorinated analogs have shown promise in inhibiting enzymes such as Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune disorders. The structure of Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate closely resembles some known JAK inhibitors, suggesting that it may exhibit similar inhibitory activity. This has prompted researchers to explore its potential as a lead compound for further optimization.
The synthesis of Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate presents both challenges and opportunities. The introduction of multiple stereocenters requires precise synthetic strategies to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to construct complex molecules like this one with increasing efficiency. Techniques such as chiral auxiliary-assisted synthesis and transition metal-catalyzed reactions have been particularly useful in achieving the desired stereochemical outcome.
The pharmacokinetic properties of this compound are also of great interest. Fluorine atoms can influence metabolic pathways by affecting enzyme binding affinities and reducing degradation rates. Preliminary computational studies suggest that Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate may exhibit favorable pharmacokinetic profiles, including prolonged half-life and improved tissue distribution. These characteristics are critical for developing drugs that require less frequent administration and have broader therapeutic windows.
In conclusion, Cis-tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with its potential biological activity, make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for fluorinated pyrrolidines, compounds like this one are likely to play a significant role in addressing unmet medical needs.
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